(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE
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Overview
Description
(+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE is a chiral diol derived from tetrahydronaphthalene. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of two hydroxyl groups in a cis configuration on the tetrahydronaphthalene ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of (1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol are naphthalene 1,2-dioxygenase subunit beta and naphthalene 1,2-dioxygenase subunit alpha . These enzymes play a crucial role in the metabolism of naphthalene, a polycyclic aromatic hydrocarbon.
Mode of Action
It is known to interact with its targets, the naphthalene 1,2-dioxygenase subunits, which could lead to changes in the metabolic pathways involving naphthalene .
Biochemical Pathways
(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol may affect the biochemical pathways involving naphthalene metabolism. The compound’s interaction with naphthalene 1,2-dioxygenase subunits could potentially influence the downstream effects of these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE typically involves the dihydroxylation of tetrahydronaphthalene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like tert-butyl alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of naphthalene followed by selective oxidation. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives using hydrogenation catalysts.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products
Oxidation: Formation of 1,2-tetrahydronaphthalene-1,2-dione or 1,2-tetrahydronaphthalene-1,2-dicarboxylic acid.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene or 1-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
(+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
(+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE can be compared with other similar compounds such as:
1,2-Dihydroxy-1,2-dihydronaphthalene: Lacks the tetrahydronaphthalene ring, resulting in different chemical properties.
1,2,3,4-Tetrahydronaphthalene-1,2-diol: A non-chiral version with different stereochemistry.
1,2-Dihydroxy-1,2,3,4-tetrahydrobenzene: A structurally similar compound with a benzene ring instead of naphthalene.
The uniqueness of (+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQJJAOZMONGLS-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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